![molecular formula C9H16O2 B114289 1-[(1R,2S)-2-Hydroxy-1-methylcyclohexyl]ethanone CAS No. 152589-72-5](/img/structure/B114289.png)
1-[(1R,2S)-2-Hydroxy-1-methylcyclohexyl]ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(1R,2S)-2-Hydroxy-1-methylcyclohexyl]ethanone, also known as menthone, is a cyclic monoterpene ketone that is widely used in the fragrance and flavor industries. It has a characteristic minty odor and taste and is found naturally in a variety of plants, including peppermint, spearmint, and pennyroyal. In recent years, menthone has also gained attention in the scientific community for its potential therapeutic properties.
作用機序
The exact mechanism of action of 1-[(1R,2S)-2-Hydroxy-1-methylcyclohexyl]ethanone is not fully understood, but studies have suggested that it may exert its therapeutic effects through multiple pathways. One proposed mechanism is the inhibition of the NF-κB pathway, a key regulator of inflammation and immune responses. Menthone has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory prostaglandins.
Biochemical and Physiological Effects
In addition to its antimicrobial and anti-inflammatory properties, 1-[(1R,2S)-2-Hydroxy-1-methylcyclohexyl]ethanone has been shown to have a variety of other biochemical and physiological effects. Studies have suggested that 1-[(1R,2S)-2-Hydroxy-1-methylcyclohexyl]ethanone can modulate the activity of ion channels, including calcium and potassium channels, and may have neuroprotective effects.
実験室実験の利点と制限
One advantage of using 1-[(1R,2S)-2-Hydroxy-1-methylcyclohexyl]ethanone in lab experiments is its relatively low cost and availability. Menthone can be synthesized or extracted from plant materials, making it a cost-effective option for researchers. However, one limitation is its potential variability in purity and composition, depending on the source and method of synthesis.
将来の方向性
There are numerous areas of research that could benefit from further investigation into the properties of 1-[(1R,2S)-2-Hydroxy-1-methylcyclohexyl]ethanone. One potential area of interest is its potential as an anticancer agent. Studies have suggested that 1-[(1R,2S)-2-Hydroxy-1-methylcyclohexyl]ethanone may have anti-proliferative effects on cancer cells and could be a promising candidate for further research.
Another area of interest is the potential use of 1-[(1R,2S)-2-Hydroxy-1-methylcyclohexyl]ethanone in the treatment of neurological disorders. Studies have suggested that 1-[(1R,2S)-2-Hydroxy-1-methylcyclohexyl]ethanone may have neuroprotective effects and could be a potential treatment option for conditions such as Alzheimer's disease and Parkinson's disease.
Conclusion
In conclusion, 1-[(1R,2S)-2-Hydroxy-1-methylcyclohexyl]ethanone, or 1-[(1R,2S)-2-Hydroxy-1-methylcyclohexyl]ethanone, is a cyclic monoterpene ketone with a variety of potential therapeutic properties. Its antimicrobial and anti-inflammatory properties, as well as its potential neuroprotective effects, make it a promising candidate for further research. While there are limitations to its use in lab experiments, its availability and low cost make it an attractive option for researchers.
合成法
Menthone can be synthesized through various methods, including steam distillation of essential oils, chemical extraction from plant materials, and chemical synthesis. One common method of synthesizing 1-[(1R,2S)-2-Hydroxy-1-methylcyclohexyl]ethanone is through the oxidation of pulegone, a monoterpene found in pennyroyal oil. This process involves the use of strong oxidizing agents, such as potassium permanganate or chromic acid, to convert pulegone into 1-[(1R,2S)-2-Hydroxy-1-methylcyclohexyl]ethanone.
科学的研究の応用
Menthone has been the subject of numerous scientific studies, with researchers investigating its potential therapeutic properties. One area of interest is its antibacterial and antifungal activity. Studies have shown that 1-[(1R,2S)-2-Hydroxy-1-methylcyclohexyl]ethanone exhibits significant antimicrobial activity against a variety of bacteria and fungi, including Staphylococcus aureus, Escherichia coli, and Candida albicans.
Another area of research is the potential use of 1-[(1R,2S)-2-Hydroxy-1-methylcyclohexyl]ethanone as an anti-inflammatory agent. Studies have shown that 1-[(1R,2S)-2-Hydroxy-1-methylcyclohexyl]ethanone can inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models of arthritis and colitis.
特性
CAS番号 |
152589-72-5 |
|---|---|
分子式 |
C9H16O2 |
分子量 |
156.22 g/mol |
IUPAC名 |
1-[(1R,2S)-2-hydroxy-1-methylcyclohexyl]ethanone |
InChI |
InChI=1S/C9H16O2/c1-7(10)9(2)6-4-3-5-8(9)11/h8,11H,3-6H2,1-2H3/t8-,9-/m0/s1 |
InChIキー |
MENKWKGVBCHGEG-IUCAKERBSA-N |
異性体SMILES |
CC(=O)[C@@]1(CCCC[C@@H]1O)C |
SMILES |
CC(=O)C1(CCCCC1O)C |
正規SMILES |
CC(=O)C1(CCCCC1O)C |
同義語 |
Ethanone, 1-(2-hydroxy-1-methylcyclohexyl)-, cis- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




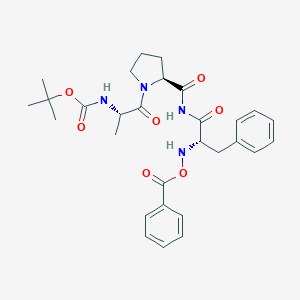
![[7-Dimethylazaniumylidene-1-[4-[(E,3Z)-3-(3-methyl-1,3-benzoxazol-2-ylidene)prop-1-enyl]quinolin-1-ium-1-yl]-9-[4-[(E,3E)-3-(3-methyl-1,3-benzoxazol-2-ylidene)prop-1-enyl]quinolin-1-ium-1-yl]nonan-3-ylidene]-dimethylazanium;tetraiodide](/img/structure/B114211.png)
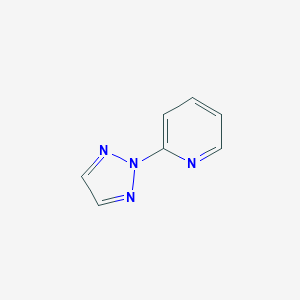
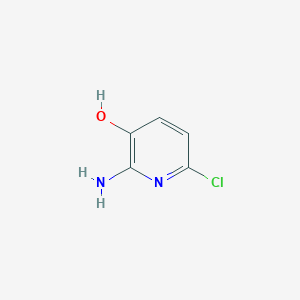
![7-chloro-10-ethyl-3-[4-(trifluoromethyl)phenyl]-3,4-dihydro-2H-acridine-1,9-dione](/img/structure/B114217.png)
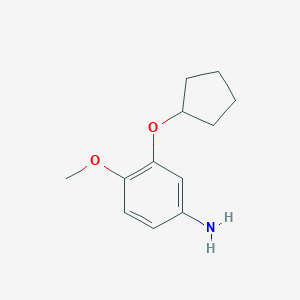
![2-Fluoro-6-[4-(methylthio)phenoxy]benzonitrile](/img/structure/B114222.png)

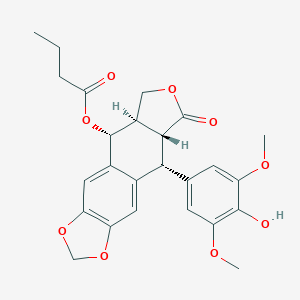

![2-[(2-Oxo-2-phenylethyl)thio]nicotinic acid](/img/structure/B114230.png)
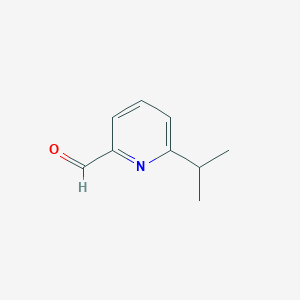
![4-Methylpyrido[3,4-b]pyrazine-2,3(1H,4H)-dione](/img/structure/B114234.png)